molecular formula C8H13NO2 B159963 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) CAS No. 131362-99-7

3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI)

Cat. No. B159963
M. Wt: 155.19 g/mol
InChI Key: MQBZWEYTIZLYFL-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) is a chemical compound that belongs to the isoxazole family. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) is not well understood. However, it has been reported to act as an inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various signaling pathways in the body. GSK-3β has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) are not well studied. However, it has been reported to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, its limitations include its high cost and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the use of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) in scientific research. One direction is the synthesis of new compounds using 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) as a building block. Another direction is the study of its mechanism of action and its potential applications in the treatment of various diseases. Additionally, the development of new synthesis methods for 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) with higher yields and lower costs is also an important future direction.
Conclusion:
In conclusion, 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new synthesis methods for its use in scientific research.

Synthesis Methods

The synthesis of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) involves the reaction of 4-isopropyl-5-methylisoxazole with chloral hydrate in the presence of a catalyst such as sulfuric acid. The product is then purified by recrystallization or chromatography. This method has been reported to yield a high purity and yield of the product.

Scientific Research Applications

3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of pyrazoles, pyrimidines, and other heterocyclic compounds with potential applications in the pharmaceutical industry. It has also been used in the synthesis of fluorescent dyes for imaging and sensing applications.

properties

CAS RN

131362-99-7

Product Name

3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI)

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(4S,5S)-4-methyl-5-propan-2-yl-4,5-dihydro-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C8H13NO2/c1-5(2)8-6(3)7(4-10)9-11-8/h4-6,8H,1-3H3/t6-,8-/m0/s1

InChI Key

MQBZWEYTIZLYFL-XPUUQOCRSA-N

Isomeric SMILES

C[C@@H]1[C@@H](ON=C1C=O)C(C)C

SMILES

CC1C(ON=C1C=O)C(C)C

Canonical SMILES

CC1C(ON=C1C=O)C(C)C

synonyms

3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis- (9CI)

Origin of Product

United States

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